
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is an organic compound featuring a thiazole ring bonded to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves a multi-step organic synthesis process:
Synthesis of Thiazole Core: : The thiazole core is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an alpha-haloketone.
Attachment of Benzamide Group: : The benzamide group is then attached using an amide bond formation reaction, often facilitated by coupling agents like EDC (ethyl(dimethylaminopropyl) carbodiimide).
Introduction of Diethylamino Group: : The diethylamino group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production may involve optimization for yield and purity. This could include:
Employing flow chemistry techniques for better control of reaction conditions.
Use of advanced purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the carbonyl group or the aromatic rings.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and amine groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Coupling agents: : EDC or DCC (dicyclohexylcarbodiimide) for amide bond formation.
Major Products
Oxidation may yield N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)sulfoxide.
Reduction can produce the corresponding alcohol or reduced aromatic derivatives.
Substitution reactions yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
Utilized as a building block for synthesizing complex organic molecules.
Studied for its electronic properties due to the conjugated systems.
Biology and Medicine
Explored for its antimicrobial and antifungal activities.
Industry
Can be used in the development of novel materials, including polymers and dyes.
Investigated for its potential use in electronic devices, such as organic semiconductors.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Enzymes, receptors, or other biological macromolecules.
Pathways Involved: : May inhibit or activate specific biochemical pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Unique Features
Other similar compounds might not exhibit the same balance of electronic and steric properties.
Similar Compounds
Thiazole Derivatives: : Compounds like thiazolyl-benzamide, but without the diethylamino group.
Benzamide Derivatives: : Other benzamide compounds that might lack the thiazole ring.
By delving into each of these aspects, this compound presents a multifaceted profile with significant potential in diverse scientific domains.
Properties
IUPAC Name |
N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-4-27(5-2)19-11-12-20(16(3)13-19)25-21(28)14-18-15-30-23(24-18)26-22(29)17-9-7-6-8-10-17/h6-13,15H,4-5,14H2,1-3H3,(H,25,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEOFBIUPWZDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2720444.png)
![2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2720441.png)
![2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2720442.png)
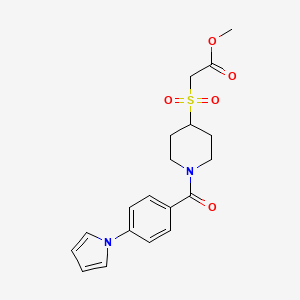
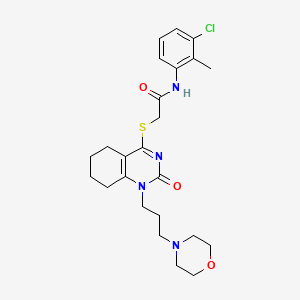
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]propanamide](/img/structure/B2720459.png)

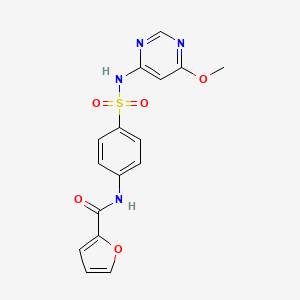
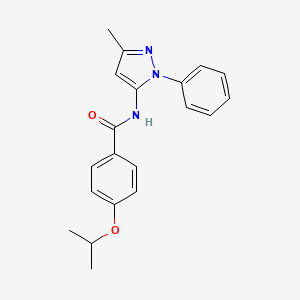
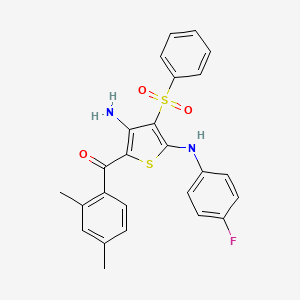
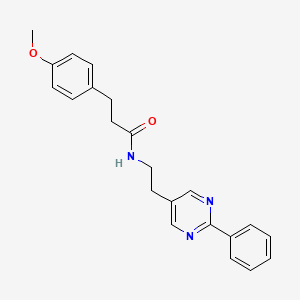
![1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one](/img/structure/B2720449.png)
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2720450.png)
![ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2720451.png)
